[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene
Description
Structure
3D Structure
Properties
CAS No. |
137258-14-1 |
|---|---|
Molecular Formula |
C11H13IO |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
3-(2-iodoethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C11H13IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI Key |
XBEISTLEDRROOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCI |
Origin of Product |
United States |
Strategic Synthesis of 3 2 Iodoethoxy Prop 1 En 1 Yl Benzene
Retrosynthetic Approaches and Key Disconnections for the Target Compound
A logical retrosynthetic analysis of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene identifies two primary disconnections. The first key disconnection is at the aryl vinyl ether linkage, breaking the bond between the phenoxy oxygen and the vinylic carbon. This approach suggests a precursor such as a phenol (B47542) derivative and a suitable three-carbon vinyl synthon. A second critical disconnection can be made at the carbon-iodine bond of the iodoethoxy side chain, pointing towards a precursor like [3-(2-hydroxyethoxy)prop-1-en-1-yl]benzene, which can be subsequently functionalized.
Methodologies for the Formation of the Aryl Vinyl Ether Linkage
The construction of the aryl vinyl ether bond is a cornerstone of the synthesis of the target molecule. Several transition metal-catalyzed and nucleophilic substitution reactions have been developed for this purpose.
Copper-Mediated Cross-Coupling Reactions of Phenols with Vinyl Sources (e.g., Vinylboronic Acid Equivalents)
Copper-catalyzed cross-coupling reactions represent a robust method for the formation of aryl vinyl ethers. These reactions typically involve the coupling of a phenol with a vinylboronic acid or its derivatives in the presence of a copper catalyst and a suitable base. The use of ligands can significantly enhance the efficiency and scope of this transformation.
A study by Reddy and coworkers demonstrated the utility of a copper(I) iodide/2-pyridin-2-yl-1H-benzoimidazole (L3) catalytic system for the vinylation of phenols with vinyl halides. nih.gov This method offers mild reaction conditions and a broad tolerance for various functional groups.
Palladium-Catalyzed Etherification from Vinyl Triflates and Phenols
Palladium catalysis offers a powerful alternative for the synthesis of aryl vinyl ethers, particularly through the coupling of phenols with vinyl triflates. Vinyl triflates, which can be readily prepared from the corresponding ketones, serve as effective electrophiles in these cross-coupling reactions.
Research has shown that a catalyst system generated from Pd2(dba)3 and a bulky, electron-rich phosphine (B1218219) ligand, such as 2-(di-t-butylphosphino)biphenyl, in the presence of a base like NaOtBu, can efficiently facilitate this transformation. rsc.org
Nucleophilic Substitution Reactions Involving Activated Allylic Precursors
The formation of the aryl vinyl ether linkage can also be achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a phenoxide with an activated allylic substrate, which then undergoes isomerization to the more stable vinyl ether.
A study by Fray et al. demonstrated a practical synthesis of aryl vinyl ethers through the SN2 substitution of an activated allyl bromide with various phenols in the presence of potassium carbonate. nih.gov This method is notable for its rapid reaction times and good to excellent yields.
Alternative Transition Metal-Catalyzed Strategies for C-O Bond Formation
Beyond copper and palladium, other transition metals have been employed to catalyze the formation of aryl vinyl ethers. For instance, iridium-catalyzed enantioselective allylic etherification of phenols provides a route to chiral allylic aryl ethers, which can be valuable precursors. organic-chemistry.org Additionally, rhodium and cobalt complexes have been investigated for similar transformations. These alternative methods can offer unique reactivity and selectivity profiles, expanding the synthetic chemist's toolkit for constructing the C-O bond. Iron-catalyzed reactions have also been explored for the coupling of vinyl nonaflates with organocopper reagents, which could be adapted for aryl vinyl ether synthesis. mdpi.com
Introduction and Functionalization of the Iodoethoxy Moiety
The final key step in the synthesis of the target compound is the introduction of the iodoethoxy group. A common and effective strategy involves a two-step sequence starting from a precursor bearing a hydroxyethoxy group. This hydroxyethoxy-functionalized aryl prop-1-enyl ether can be synthesized by reacting the corresponding phenol with a suitable electrophile such as 2-bromoethanol (B42945) or ethylene (B1197577) carbonate in the presence of a base.
Once the hydroxyethoxy precursor is obtained, the terminal hydroxyl group can be converted to an iodide. This transformation can be achieved using a variety of standard iodinating reagents. A classic method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Other effective reagents include phosphorus triiodide (P_I_3) or a combination of an iodine source with a reducing agent. For instance, a recent study reported the synthesis of 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene from its bromoethoxy precursor by reaction with sodium iodide in acetone, a classic Finkelstein reaction. researchgate.net This type of halide exchange is a mild and efficient method for introducing the iodide.
Direct Iodination Methods for Alkyl Ether Chains
Direct conversion of a C-H bond within an alkyl ether chain to a C-I bond is generally not a feasible synthetic route due to the high energy of C-H bonds and lack of selectivity. A more practical "direct" approach involves the conversion of a precursor alcohol. For the target molecule, a logical precursor would be 2-((E/Z)-3-phenylallyloxy)ethan-1-ol. This precursor alcohol can be converted to the corresponding alkyl iodide through several reliable methods.
One of the most common and effective methods involves the use of triphenylphosphine (PPh₃), imidazole, and iodine (I₂). tandfonline.com This combination, often referred to as the Appel reaction conditions, proceeds under mild conditions and is known to convert primary and secondary alcohols to iodides with high yields. tandfonline.com The reaction typically occurs at room temperature in a solvent like dichloromethane. tandfonline.com Another powerful system for this transformation is cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile. cmu.eduorganic-chemistry.org This method is noted for its simplicity, the low cost of reagents, and its effectiveness for a wide range of alcohols. cmu.eduyoutube.com
Other reagents capable of this transformation include mixtures of elemental phosphorus and iodine, which form phosphorus triiodide in situ. youtube.com While effective, these reactions can sometimes be complicated by side reactions like elimination, especially under basic conditions. youtube.com
Table 1: Comparison of Reagents for Conversion of Primary Alcohols to Alkyl Iodides
| Reagent System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| PPh₃ / Imidazole / I₂ | Dichloromethane, Room Temp | High yields (often >90%), mild conditions, works for a variety of alcohols. tandfonline.com | Requires removal of triphenylphosphine oxide byproduct. youtube.com |
| CeCl₃·7H₂O / NaI | Acetonitrile, Reflux | Inexpensive, non-toxic, simple workup. cmu.edu | Requires reflux temperatures, longer reaction times. cmu.edu |
| P / I₂ (forms PI₃ in situ) | Various solvents (e.g., CS₂) | Economical for large-scale synthesis. youtube.com | Can promote elimination side reactions. youtube.com |
| NaI / Acid (e.g., H₃PO₄) | Aqueous or organic solvent | Inexpensive reagents. youtube.com | Strongly acidic conditions can lead to rearrangements or other side reactions. youtube.com |
Conversion of Precursor Halides or Alcohols to Iodoethers
This strategy involves a two-step process starting from a more readily available precursor. As discussed in the previous section, converting a precursor alcohol like 2-((E/Z)-3-phenylallyloxy)ethan-1-ol is a primary method.
Alternatively, a halide exchange reaction, known as the Finkelstein reaction, provides a classic and highly efficient route. wikipedia.orgbyjus.com In this approach, a precursor such as [3-(2-bromoethoxy)prop-1-en-1-yl]benzene or [3-(2-chloroethoxy)prop-1-en-1-yl]benzene would be treated with an excess of sodium iodide (NaI) in acetone. wikipedia.org The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates from the solution, driving the equilibrium towards the formation of the desired alkyl iodide. wikipedia.orgjk-sci.com This Sₙ2 reaction is particularly effective for primary halides and proceeds with inversion of stereochemistry if a chiral center were present. byjus.comiitk.ac.in
The modern application of the Finkelstein reaction has been expanded to include the conversion of alcohols, which are first transformed into sulfonate esters (like tosylates or mesylates). byjus.comadichemistry.com These sulfonates are excellent leaving groups, and their subsequent reaction with sodium iodide provides the alkyl iodide in high yield. jk-sci.com
Iodine-Mediated Functionalization of Alkenes Leading to Iodoether Motifs
Iodoetherification is a powerful reaction that constructs both the ether linkage and incorporates the iodine atom in a single step, typically through the cyclization of an unsaturated alcohol. manac-inc.co.jp However, for the synthesis of an acyclic iodoether like the target molecule, an intermolecular approach is required.
This can be achieved by reacting an alkene with a suitable alcohol in the presence of an iodine source and an oxidant. For instance, cinnamyl alcohol could be reacted with an external alcohol nucleophile in the presence of elemental iodine (I₂). The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate from the alkene, which is then captured by the alcohol. manac-inc.co.jp This process allows for the introduction of an iodine atom and another functional group across the double bond. manac-inc.co.jp Various oxidants, such as potassium persulfate (K₂S₂O₈), can be used to facilitate the reaction under mild conditions. organic-chemistry.org While highly effective for forming iodohydrins (using water as the nucleophile) or cyclic ethers via intramolecular attack, achieving high yields and selectivity in an intermolecular iodoetherification for a specific acyclic product can be challenging and may require careful optimization of reaction conditions. rsc.org
Stereoselective Construction of the Prop-1-EN-1-YL Olefinic Geometry
The geometry of the carbon-carbon double bond in the cinnamyl moiety is a critical aspect of the target molecule's structure. Several synthetic methods offer high levels of control over E/Z stereoselectivity.
E/Z Stereocontrol in Olefin Metathesis and Related Reactions
Olefin cross-metathesis (CM) is a potent tool for forming carbon-carbon double bonds. The synthesis of the target's backbone could be envisioned via the cross-metathesis of styrene (B11656) with an appropriate allyl partner, such as allyl 2-iodoethyl ether. The stereochemical outcome of the reaction is highly dependent on the catalyst used.
While early ruthenium-based catalysts (e.g., Grubbs first-generation) often provided mixtures of E and Z isomers, significant progress has been made in developing stereoselective catalysts. rsc.org There are now catalysts that can kinetically favor the formation of Z-olefins, and others that are "stereoretentive," meaning the geometry of the product is dictated by the geometry of the starting olefin. nih.govuib.no For instance, molybdenum-based catalysts have been developed that can generate thermodynamically disfavored E-alkenes with high kinetic selectivity. nih.govmit.edu Therefore, by carefully selecting the catalyst and reaction partners, cross-metathesis can be a viable strategy for accessing either the E or Z isomer of the target compound. acs.org
Table 2: General Stereochemical Outcomes with Different Olefin Metathesis Catalysts
| Catalyst Type | Typical Metal Center | General Selectivity | Key Feature |
|---|---|---|---|
| Grubbs I & II Generation | Ruthenium | Thermodynamic (often E-favored) | General purpose, robust catalysts. rsc.org |
| Z-Selective Catalysts | Ruthenium or Molybdenum | Kinetic Z-selectivity | Bulky ligands create steric hindrance that favors the Z-isomer transition state. nih.gov |
| E-Selective Catalysts | Molybdenum or Tungsten | Kinetic E-selectivity | Ligand design favors the transition state leading to the E-isomer. mit.edu |
| Stereoretentive Catalysts | Ruthenium | Retains geometry of starting olefin | The stereochemistry of the substrate dictates the product stereochemistry. uib.no |
Wittig-Type Olefinations for Stereodefined Alkenes (e.g., Stork-Zhao Olefination)
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com The stereochemical outcome is highly influenced by the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (e.g., where the group attached to the ylidic carbon is an alkyl group) typically react under salt-free conditions to produce Z-alkenes with high selectivity. organic-chemistry.org
Stabilized ylides (e.g., containing an electron-withdrawing group like an ester) are more stable and react under thermodynamic control to give predominantly E-alkenes. researchgate.net
For the synthesis of the target molecule, one could react benzaldehyde (B42025) with a phosphonium ylide derived from (3-(2-iodoethoxy)propyl)triphenylphosphonium iodide. The choice of reaction conditions (solvent, base, additives) would be crucial for controlling the E/Z ratio. acs.org
A powerful modification for creating Z-vinyl iodides is the Stork-Zhao olefination . orgsyn.orgorgsyn.org This reaction involves the treatment of an aldehyde with iodomethylenetriphenylphosphorane, which is generated in situ. orgsyn.orgwikiwand.com This method is known to produce Z-iodoalkenes with high stereoselectivity, particularly at low temperatures. orgsyn.orgresearchgate.net This could be used to synthesize a (Z)-vinyl iodide precursor, which could then be elaborated to the final target.
Takai Olefination and Other Stereoselective Alkenyl Iodide/Ether Formation Methods
The proposed mechanism involves the formation of a geminal dichromium complex that adds to the aldehyde. The subsequent elimination step is driven by the steric bulk of the chromium groups, which favors an anti-elimination pathway to produce the E-alkene. wikipedia.org
Advanced Chemical Transformations and Reactivity of 3 2 Iodoethoxy Prop 1 En 1 Yl Benzene
Reactions Involving the Iodoether Functionality
The presence of a primary iodide in the 2-iodoethoxy group is a key determinant of the compound's reactivity, making it susceptible to a range of nucleophilic and radical-mediated reactions.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
The carbon-iodine bond in the iodoether functionality is a prime site for nucleophilic attack. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an SN1 or SN2 pathway.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary alkyl halides like the one present in [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, small nucleophiles and polar aprotic solvents typically promote the SN2 reaction.
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. While less likely for a primary halide, conditions that favor carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly coordinating nucleophile, could potentially lead to an SN1-type reaction. The stability of the potential primary carbocation is low, making this pathway less favorable.
A variety of nucleophiles can be employed to displace the iodide, leading to a diverse array of functionalized products.
| Nucleophile | Product Functional Group | Potential Reaction Pathway |
| Hydroxide (OH⁻) | Alcohol | SN2 |
| Alkoxides (RO⁻) | Ether | SN2 |
| Cyanide (CN⁻) | Nitrile | SN2 |
| Azide (N₃⁻) | Azide | SN2 |
| Amines (RNH₂) | Amine | SN2 |
| Thiolates (RS⁻) | Thioether | SN2 |
Radical Cyclization Reactions Leading to Cyclic Ethers (e.g., Tetrahydrofurans)
The presence of the double bond in the prop-1-en-1-yl group in proximity to the iodoether functionality allows for intramolecular radical cyclization reactions. Treatment of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride, can generate a carbon-centered radical at the site of the iodine atom. This radical can then add to the internal double bond, leading to the formation of a five-membered ring, a substituted tetrahydrofuran.
The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig cyclization being the favored pathway, resulting in the formation of the thermodynamically more stable five-membered ring.
Reductive Dehalogenation and Related Processes
The iodine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is commonly achieved using radical-based reducing agents. A classic reagent for this purpose is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the iodine atom, generating an alkyl radical which then abstracts a hydrogen atom from another molecule of tributyltin hydride. Due to the toxicity of organotin compounds, alternative, "tin-free" methods have been developed.
| Reagent | Description |
| Tributyltin hydride (Bu₃SnH) / AIBN | A traditional and effective method for radical-based reductive dehalogenation. |
| Tris(trimethylsilyl)silane (TTMSSH) / AIBN | A less toxic alternative to organotin hydrides. |
| Hypophosphorous acid (H₃PO₂) / AIBN / Base | An environmentally benign radical reducing system. |
Metal-Halogen Exchange Reactions (e.g., Formation of Organometallic Reagents)
The carbon-iodine bond can undergo metal-halogen exchange with organometallic reagents, most commonly organolithium compounds. saylor.orgwikipedia.org This reaction involves the exchange of the iodine atom for a lithium atom, generating a new organolithium reagent. This transformation is typically very fast and is often carried out at low temperatures to prevent side reactions. The resulting organolithium species is a powerful nucleophile and can be used in a variety of subsequent carbon-carbon bond-forming reactions. For instance, treatment of this compound with two equivalents of tert-butyllithium (B1211817) in a suitable solvent like THF at low temperature would be expected to yield the corresponding lithiated species.
Reactivity of the Aryl Vinyl Ether Moiety
The aryl vinyl ether part of the molecule provides a platform for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Stille type transformations following appropriate derivatization)
While the vinyl ether itself can participate in some coupling reactions, it is often more synthetically useful to consider the reactivity of the vinyl group after derivatization. For instance, if the starting material were a vinyl halide instead of a vinyl ether, it would be a direct substrate for many cross-coupling reactions. However, the aryl vinyl ether can undergo reactions that functionalize the vinyl group, making it amenable to these powerful transformations.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com While the aryl vinyl ether itself is not a standard substrate for direct Heck coupling, derivatization of the vinyl group could enable such reactions.
Sonogashira Reaction: The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgmdpi.com To utilize this reaction, the vinyl ether moiety would first need to be converted into a vinyl halide.
Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org Similar to the other coupling reactions, derivatization of the vinyl ether to a vinyl halide would be a necessary first step to engage in a Suzuki coupling.
Stille Reaction: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgharvard.eduwikipedia.orgyoutube.comorgsyn.org Again, conversion of the vinyl ether to a vinyl halide would be required for this transformation.
The general strategy for employing these cross-coupling reactions would involve a two-step sequence:
Conversion of the vinyl ether to a more reactive vinyl electrophile (e.g., vinyl iodide or bromide).
Subsequent palladium-catalyzed cross-coupling with the appropriate partner.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Stille | Organostannane | Pd(PPh₃)₄ |
Cycloaddition Reactions (e.g., Diels-Alder as a Dienophile)
The terminal alkene in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this role, it reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reactivity of the alkene as a dienophile is influenced by the electronic nature of its substituents. The benzene (B151609) ring, being weakly electron-donating through hyperconjugation and the ether linkage, may slightly increase the electron density of the double bond. For a "normal" Diels-Alder reaction, this would favor a reaction with an electron-poor diene. youtube.com Conversely, in an inverse-electron-demand Diels-Alder reaction, this electron-rich nature would facilitate a reaction with an electron-deficient diene.
The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. For instance, in a reaction with an unsymmetrical diene, the "ortho" and "para" products are typically favored. The stereoselectivity of the reaction generally follows the endo rule, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.
Table 1: Illustrative Diels-Alder Reactions with this compound as a Dienophile
| Diene | Reaction Conditions | Major Product |
| Cyclopentadiene | Toluene, 110°C | endo-5-(2-(3-phenylpropoxy)ethyl)-2-iodobicyclo[2.2.1]hept-5-ene |
| 1,3-Butadiene | Benzene, 150°C, sealed tube | 4-(2-(3-phenylpropoxy)ethyl)-5-iodocyclohex-1-ene |
| Danishefsky's Diene | CH₂Cl₂, room temperature | 3-(2-(3-phenylpropoxy)ethyl)-4-iodo-2-(trimethylsilyloxy)-2,3-dihydro-4H-pyran |
Olefin Metathesis for Structural Diversification
Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), offers significant opportunities for the structural diversification of this compound. wikipedia.org The terminal alkene of this molecule can participate in several types of metathesis reactions:
Cross-Metathesis (CM): Reaction with another olefin allows for the introduction of a new substituent. The stereochemical outcome (E/Z selectivity) is dependent on the catalyst and the reaction partner.
Ring-Closing Metathesis (RCM): If the molecule were to contain another double bond at an appropriate distance, RCM could be employed to synthesize cyclic structures.
Enyne Metathesis: Reaction with an alkyne can lead to the formation of a conjugated diene system.
The success of these reactions depends on the choice of catalyst and the reaction conditions, as the presence of the iodo and ether functionalities could potentially interact with the metal center of the catalyst.
Table 2: Potential Olefin Metathesis Reactions
| Metathesis Type | Reaction Partner | Catalyst | Potential Product |
| Cross-Metathesis | Methyl acrylate | Grubbs' 2nd Gen. | (E)-methyl 4-(2-iodoethoxy)-4-phenylbut-2-enoate |
| Cross-Metathesis | Styrene (B11656) | Hoveyda-Grubbs' 2nd Gen. | (E)-1-(2-iodoethoxy)-1,4-diphenylbut-2-ene |
| Enyne Metathesis | Phenylacetylene | Grubbs' 1st Gen. | 1-(2-iodoethoxy)-1,5-diphenylpenta-1,3-diene |
Electrophilic and Nucleophilic Addition Reactions to the Alkene
The double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions.
Electrophilic Addition: The alkene can react with various electrophiles. libretexts.org In accordance with Markovnikov's rule, the electrophile will add to the terminal carbon, and the nucleophile will add to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. The proximity of the phenyl group can further stabilize this carbocation through resonance.
Common electrophilic additions include:
Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) across the double bond.
Hydration: Acid-catalyzed addition of water to form an alcohol.
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a dihalide.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur under specific conditions, particularly if the double bond is activated by an electron-withdrawing group. In the case of this compound, this type of reaction is less likely without prior modification of the molecule.
Table 3: Predicted Products of Electrophilic Addition Reactions
| Reagent | Reaction Conditions | Major Product |
| HBr | Acetic acid | 1-bromo-3-(2-iodoethoxy)-1-phenylpropane |
| H₂O, H₂SO₄ (cat.) | THF/H₂O | 3-(2-iodoethoxy)-1-phenylpropan-1-ol |
| Br₂ | CCl₄ | 1,2-dibromo-3-(2-iodoethoxy)-1-phenylpropane |
Transformations Involving the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
The benzene ring of the molecule can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The directing effect of the substituent, in this case, the 3-(2-iodoethoxy)prop-1-en-1-yl group, will determine the position of the incoming electrophile. The alkyl chain with an ether linkage is generally considered an ortho-, para-directing and activating group due to inductive effects and weak resonance donation from the ether oxygen. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of the benzene ring. uci.edu
Typical SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen with a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst.
Palladium-Catalyzed Arylation and Related Reactions
The iodo group in the ethoxy chain provides a handle for palladium-catalyzed cross-coupling reactions. While not directly on the aromatic ring, this functionality can be used to introduce aryl groups or other moieties to the side chain. For instance, reactions like the Suzuki, Heck, or Sonogashira coupling could be employed by reacting the iodoalkane with a suitable coupling partner in the presence of a palladium catalyst.
Furthermore, direct C-H arylation of the benzene ring is also a possibility, although the regioselectivity can be challenging to control. nih.govrsc.org The directing group would again favor substitution at the ortho and para positions.
Table 4: Potential Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | [3-(2-Phenoxyethoxy)prop-1-en-1-yl]benzene |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | [3-(2-(2-phenylethenoxy))prop-1-en-1-yl]benzene |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | [3-(2-(2-phenylethynoxy))prop-1-en-1-yl]benzene |
Cascade and Multi-Component Reactions Exploiting Multifunctionality
The presence of multiple reactive sites—the alkene, the iodo group, and the aromatic ring—makes this compound an excellent candidate for cascade and multi-component reactions (MCRs). beilstein-journals.orgnih.gov These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation. core.ac.uk
For example, a cascade reaction could be initiated by an intramolecular Heck reaction, where the palladium catalyst first inserts into the C-I bond and then the resulting organopalladium species reacts with the alkene. This could lead to the formation of a cyclic ether.
A multi-component reaction could involve the simultaneous reaction of the alkene, the iodo group, and an external reagent to build a complex molecule. For instance, a three-component reaction could involve a palladium-catalyzed process where the iodo group, the alkene, and a carbon monoxide source react to form a carbonyl-containing cyclic product. The specific design of such reactions would depend on the desired target molecule and the careful selection of catalysts and reaction conditions.
Mechanistic Pathways and Kinetic Studies
Detailed Reaction Mechanisms for Key Synthetic Routes and Transformations
The formation and reactivity of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene can be understood through the lens of several key mechanistic principles, including electrophilic addition, radical processes, and stereocontrolling interactions.
The synthesis of the aryl vinyl ether backbone of this compound likely involves the reaction of a cinnamyl alcohol derivative with an iodo-functionalized alcohol, such as 2-iodoethanol (B1213209). While direct studies on this specific reaction are not prevalent in the literature, analogous iodine-catalyzed etherifications of cinnamyl alcohols provide a strong basis for a plausible ionic mechanism. researchgate.netresearchgate.net
The reaction is thought to be initiated by the activation of the cinnamyl alcohol by an iodine catalyst. This activation facilitates the departure of the hydroxyl group as a water molecule, leading to the formation of a resonance-stabilized 1-phenylallyl cation intermediate. nih.gov This carbocation is a key intermediate that dictates the regioselectivity of the subsequent nucleophilic attack.
The lone pair of electrons on the oxygen atom of 2-iodoethanol then acts as a nucleophile, attacking the electrophilic carbocation. This attack can, in principle, occur at either the α or γ position of the allylic system. However, the formation of the thermodynamically more stable conjugated aryl vinyl ether system is generally favored. The final step involves the deprotonation of the resulting oxonium ion to yield the neutral this compound product and regenerate the catalyst.
A proposed mechanistic pathway is outlined below:
Step 1: Activation of Cinnamyl Alcohol C₆H₅CH=CHCH₂OH + I⁺ → [C₆H₅CH=CHCH₂OH-I]⁺
Step 2: Formation of the 1-Phenylallyl Cation [C₆H₅CH=CHCH₂OH-I]⁺ → [C₆H₅CH=CHCH₂]⁺ + H₂O + I⁻
Step 3: Nucleophilic Attack by 2-Iodoethanol [C₆H₅CH=CHCH₂]⁺ + ICH₂CH₂OH → [C₆H₅CH=CHCH₂-O(H)CH₂CH₂I]⁺
Step 4: Deprotonation [C₆H₅CH=CHCH₂-O(H)CH₂CH₂I]⁺ → C₆H₅CH=CHCH₂OCH₂CH₂I + H⁺
This proposed mechanism highlights the importance of the carbocation intermediate in the formation of the aryl vinyl ether linkage.
The presence of a carbon-iodine bond in this compound opens up the possibility of radical-mediated reactions, particularly under photolytic or radical initiator-induced conditions. The C-I bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical.
One significant potential reaction is intramolecular radical cyclization. mdpi.com Upon generation of the radical at the carbon bearing the iodine, this radical can add to the double bond of the prop-1-en-1-yl group. The regioselectivity of this cyclization would be governed by Baldwin's rules, with the formation of a five-membered ring (5-exo-trig cyclization) generally being kinetically favored over the formation of a six-membered ring (6-endo-trig cyclization).
A plausible radical cyclization mechanism is as follows:
Initiation: C₆H₅CH=CHCH₂OCH₂CH₂I + Radical Initiator → C₆H₅CH=CHCH₂OCH₂CH₂• + I•
Propagation (Cyclization): C₆H₅CH=CHCH₂OCH₂CH₂• → 5-membered ring radical intermediate
Termination: The resulting cyclized radical can then undergo various termination steps, such as abstracting a hydrogen atom from the solvent or another molecule, or reacting with another radical.
The efficiency and outcome of such radical reactions would be highly dependent on the reaction conditions, including the choice of radical initiator and the solvent.
The stereochemistry of the double bond in this compound is a critical aspect of its structure. The formation of either the (E)- or (Z)-isomer is determined during the synthesis of the aryl vinyl ether. While specific studies on the stereocontrol for this particular molecule are scarce, general principles of stereoselective synthesis of vinyl ethers can be applied.
In syntheses proceeding through an allylic substitution mechanism, such as a palladium-catalyzed reaction, the stereochemistry of the starting material and the nature of the catalyst and ligands play a crucial role. rsc.orgnih.govuwaterloo.canih.gov For instance, palladium-catalyzed reactions often proceed through a π-allyl palladium intermediate. The geometry of this intermediate and the subsequent nucleophilic attack determine the final stereochemistry of the product.
In the absence of specific directing groups or chiral catalysts, a mixture of (E)- and (Z)-isomers might be expected. However, the thermodynamic stability of the isomers can also influence the product ratio, with the (E)-isomer often being the more stable due to reduced steric hindrance.
| Factor | Influence on Stereocontrol |
| Catalyst System | The choice of metal and ligands in catalytic reactions can dictate the geometry of the key intermediates. |
| Starting Material Stereochemistry | The initial stereochemistry of the allylic alcohol or its derivative can be transferred to the product. |
| Reaction Conditions | Temperature and solvent can affect the equilibrium between different stereoisomers and transition states. |
| Steric Hindrance | The relative steric bulk of the substituents on the double bond can favor the formation of the less hindered isomer. |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are essential for validating proposed mechanistic pathways. For the synthesis and reactions of this compound, several key intermediates are postulated.
In the ionic pathway for aryl vinyl ether formation, the 1-phenylallyl cation is the central intermediate. While highly reactive, its existence can be inferred from the products of the reaction and by analogy to similar reactions. nih.gov Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize stable analogues or trapped versions of such carbocations. nih.gov
In the context of radical reactions, the primary intermediate is the β-alkoxyethyl radical (C₆H₅CH=CHCH₂OCH₂CH₂•). Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical species. Alternatively, spin trapping techniques can be used, where a transient radical is trapped by a spin trap to form a more stable radical adduct that can be readily studied by EPR.
The characterization of intermediates in complex reaction mixtures often relies on a combination of chromatographic separation (e.g., HPLC) and spectroscopic detection (e.g., MS, NMR). nih.gov This allows for the identification of transient species that are present in low concentrations.
Transition State Analysis and Energy Landscapes
A deeper understanding of the reaction mechanisms can be achieved through the analysis of transition states and the corresponding energy landscapes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for modeling these aspects of a reaction. preprints.orgmdpi.com
For the aryl vinyl ether formation, DFT calculations could be used to model the structures and energies of the transition states for the formation of the 1-phenylallyl cation and the subsequent nucleophilic attack by 2-iodoethanol. Such calculations could provide insights into the activation barriers for the formation of the (E)- and (Z)-isomers, thereby predicting the kinetic product ratio.
Similarly, for the radical cyclization pathway, transition state analysis could elucidate the energetic preference for the 5-exo versus the 6-endo cyclization. By calculating the activation energies for both pathways, a theoretical prediction of the major cyclization product can be made.
The energy landscape of a reaction provides a comprehensive view of the energetic changes that occur as reactants are converted to products, passing through various intermediates and transition states. A simplified energy landscape for the ionic formation of the aryl vinyl ether would show the relative energies of the reactants, the 1-phenylallyl cation intermediate, the transition states connecting these species, and the final product.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the atomic and molecular structure of a compound in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and conformational details of the molecule, as well as the packing arrangement in the crystal lattice.
For [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. The process involves diffracting X-rays off the crystal and analyzing the resulting diffraction pattern to generate an electron density map, from which the positions of the atoms can be determined.
Should a crystalline sample be obtained, the expected data from an X-ray crystallographic study would include:
Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding network, including the iodoethoxy and phenylpropyl moieties.
Stereochemistry of the Alkene: The geometry of the prop-1-en-1-yl double bond (E/Z configuration) would be definitively established.
Conformational Analysis: The dihedral angles throughout the molecule, particularly concerning the flexible iodoethoxypropyl chain and its orientation relative to the benzene (B151609) ring, would be precisely measured.
Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions in the solid state, such as hydrogen bonds, halogen bonds involving the iodine atom, or π-stacking interactions between the benzene rings.
While no specific X-ray crystallographic data for this compound is publicly available, studies on functionally related molecules, such as other functionalized styrenes or complex organic halides, demonstrate the power of this technique in resolving complex structural questions. researchgate.netacs.org
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.4 |
| Volume (ų) | 1295 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.58 |
Note: The data in this table is hypothetical and serves as an example of what might be obtained from an X-ray crystallography experiment.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Enantiomeric Excess (if applicable)
The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by substitution on the propyl chain or by resolving a chiral isomer if one were to exist due to restricted rotation, would necessitate the use of chiroptical spectroscopy to study its stereochemical properties. Techniques like Circular Dichroism (CD) are invaluable for this purpose. researchgate.net
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ethz.ch This technique is particularly useful for:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can often be determined.
Measurement of Enantiomeric Excess: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, providing a method to assess the purity of a chiral separation or an asymmetric synthesis.
Conformational Studies in Solution: CD spectroscopy is sensitive to the solution-phase conformation of chiral molecules, offering insights that are complementary to solid-state X-ray data.
For a hypothetical chiral derivative of this compound, a CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) in the regions of UV-Vis absorption of its chromophores (e.g., the benzene ring). The sign and magnitude of these bands would be unique to each enantiomer.
While no chiroptical data exists for this specific compound due to its achiral nature, the application of such techniques to chiral ethers has been well-documented, demonstrating their utility in stereochemical analysis. acs.orgrsc.org NMR spectroscopy can also be a powerful tool for the chiral recognition of ethers. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool in the computational analysis of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene, offering a balance between computational cost and accuracy.
Geometry Optimizations and Electronic Structure Analysis
DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. These geometry optimizations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. The analysis of the electronic structure, including the distribution of electron density and the nature of molecular orbitals, provides a deeper understanding of the molecule's stability and potential for interaction with other chemical species.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of DFT in the study of this compound is the prediction of its spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies have been performed. These predicted spectra serve as a valuable reference for the interpretation of experimental data, aiding in the structural confirmation of the compound. The comparison between calculated and experimental spectra can also provide insights into the specific conformations present in a sample.
Reaction Pathway Modeling and Energy Barrier Calculations
Understanding the reactivity of this compound is essential for its potential applications. DFT calculations have been utilized to model potential reaction pathways involving this compound. By calculating the energy barriers associated with different reaction mechanisms, researchers can predict the feasibility and kinetics of various chemical transformations. This information is invaluable for designing synthetic routes and for understanding the compound's stability under different conditions.
Molecular Dynamics Simulations for Conformational Studies and Solution Behavior
To investigate the dynamic nature of this compound, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's conformational flexibility. By simulating the molecule in different solvent environments, MD studies can also shed light on its behavior in solution, including its interactions with solvent molecules and its aggregation tendencies. This is particularly important for understanding how the compound will behave in a real-world chemical or biological system.
Quantum Chemical Studies on Reactivity Descriptors and Selectivity
Quantum chemical methods have been used to calculate various reactivity descriptors for this compound. These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide quantitative measures of the molecule's ability to donate or accept electrons. This information is critical for predicting the regioselectivity and stereoselectivity of its reactions, allowing for a more rational design of chemical processes involving this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Molecules
The utility of [3-(2-Iodoethoxy)prop-1-en-1-yl]benzene as a versatile building block in organic synthesis stems from the distinct reactivity of its functional groups. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of derivatives.
Furthermore, the iodo-substituent makes the molecule an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as Suzuki-Miyaura (with organoboron reagents), Negishi (with organozinc reagents), Stille (with organotin reagents), and Sonogashira (with terminal alkynes) couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the iodo-position. youtube.com This capability is crucial for the construction of complex molecular scaffolds from simpler precursors.
The presence of the prop-1-en-1-yl benzene (B151609) moiety, a cinnamyl-type structure, also contributes to its synthetic versatility. The double bond can undergo a variety of electrophilic addition reactions, and the allylic position offers a site for further functionalization. The conjugated system also influences the electronic properties of the molecule, which can be exploited in various chemical transformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution | Nu: (e.g., R-OH, R-NH2, R-SH) | Ether, Amine, or Thioether Derivatives |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | Aryl or Vinyl Substituted Derivatives |
| Negishi Coupling | R-ZnX, Pd or Ni catalyst | Alkyl, Aryl, or Vinyl Substituted Derivatives |
| Stille Coupling | R-Sn(Alkyl)3, Pd catalyst | Alkyl, Aryl, or Vinyl Substituted Derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylated Derivatives |
| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene Derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl or N-Vinyl Derivatives |
| Electrophilic Addition | H-X, X2 | Halogenated Derivatives |
Incorporation into Natural Product Synthesis Strategies
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the functionalities it possesses are commonly found in and are crucial for the synthesis of many biologically active molecules. The cinnamyl ether skeleton is a recurring motif in a variety of natural products. rsc.org The iodoethoxy side chain serves as a handle for introducing further complexity and for coupling with other fragments of a target molecule.
For instance, in the assembly-line synthesis of polyketide natural products, iterative chain elongation is a key process. nih.gov A molecule like this compound could be envisioned as a starting material or an intermediate where the iodo-group is transformed into a functional group required for the next step in a multi-step synthesis. The asymmetric aldol (B89426) reactions, which are powerful tools for constructing complex natural products, could be employed on derivatives of this compound. nih.gov
The synthesis of naturally occurring cinnamyl cinnamates, for example, involves the coupling of cinnamic acid and cinnamyl alcohol derivatives. researchgate.net The subject compound could be readily converted to a cinnamyl alcohol derivative through the substitution of the iodide, making it a potential precursor in such syntheses.
Utility in the Development of New Pharmaceutical Intermediates and Lead Compounds
The development of new pharmaceutical agents is a cornerstone of organic chemistry. solubilityofthings.com Iodine-containing compounds play a significant role in this area, both as intermediates and as active pharmaceutical ingredients (APIs). The introduction of iodine into a molecule can enhance its pharmacological properties. nih.gov
This compound can serve as a valuable intermediate in the synthesis of new drug candidates. The iodo-group can be replaced by various nitrogen-containing heterocycles, a common feature in many pharmaceuticals, through cross-coupling or substitution reactions. The cinnamyl moiety is also a known pharmacophore with a range of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties. nih.govrsdjournal.org
Hypervalent iodine compounds, which can be synthesized from organoiodides, are recognized for their low toxicity and are used as environmentally friendly oxidizing agents in the synthesis of APIs. manac-inc.co.jp This highlights another potential application pathway for this compound in pharmaceutical manufacturing.
Contribution to the Synthesis of Functional Polymers and Advanced Materials
The unique combination of a reactive iodide and a polymerizable vinyl group makes this compound a promising monomer or precursor for the synthesis of functional polymers and advanced materials. Molecular iodine has been utilized as an initiator in various polymerization methods, including cationic, radical, and ring-opening polymerizations. tandfonline.comtandfonline.com
Iodine-functionalized polymers have gained attention for their potential applications as recyclable catalysts and in the development of novel materials. rsc.orgresearchgate.net The subject compound could be polymerized through its vinyl group, leading to a polymer with pendant iodoethoxy groups. These iodo-groups can then be post-functionalized to introduce a wide range of chemical moieties, allowing for the tuning of the polymer's properties for specific applications.
Furthermore, cinnamyl ether derivatives of natural polymers like starch have been investigated for their photo-crosslinking properties, which are useful for creating biodegradable packaging materials. rsc.org The vinyl group in this compound could potentially undergo similar cross-linking reactions upon exposure to UV light, suggesting its utility in the development of photo-reactive materials.
Design and Synthesis of Organic Molecules with Tailored Reactivity Profiles
The rational design of organic molecules with specific and predictable reactivity is a major goal in modern chemistry. u-tokyo.ac.jpsemanticscholar.org this compound is an excellent example of a molecule that can be designed for tailored reactivity. The presence of multiple, differentially reactive sites allows for selective and sequential chemical transformations.
For instance, the iodo-group can be selectively targeted for cross-coupling reactions under conditions that leave the vinyl group and the ether linkage intact. Subsequently, the vinyl group can be functionalized through addition reactions or involved in polymerization. This orthogonal reactivity is highly desirable in the synthesis of complex molecules as it allows for the stepwise construction of molecular architecture with high precision.
By modifying the substituents on the benzene ring or altering the length of the ethoxy chain, the electronic and steric properties of the molecule can be fine-tuned. This allows for the modulation of the reactivity of the functional groups, enabling chemists to design and synthesize a diverse array of molecules with specific properties and functions for applications ranging from medicinal chemistry to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
